![molecular formula C12H13BrO4 B3041720 Ethyl 2-(2-acetyl-4-bromophenoxy)acetate CAS No. 34849-50-8](/img/structure/B3041720.png)
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate
Overview
Description
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate is a unique chemical compound with the molecular formula C12H13BrO4 . It has a molecular weight of 301.13 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate. Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The exact spatial arrangement of these atoms and their bonds would require more specific data or computational chemistry analysis.Scientific Research Applications
Bioconjugation and Imaging Agents
EABA can be functionalized with biomolecules (e.g., peptides, antibodies) for targeted drug delivery or imaging. Researchers explore its use as a linker in antibody-drug conjugates (ADCs) or as a fluorescent probe for cellular imaging.
For additional details, you can find EABA on Sigma-Aldrich and Smolecule. The synthesis of EABA is also documented by Ambeed .
properties
IUPAC Name |
ethyl 2-(2-acetyl-4-bromophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJROWIAIGCUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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